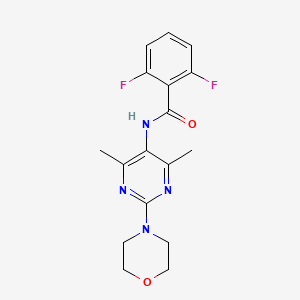

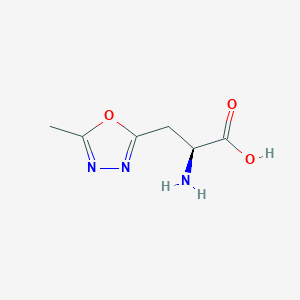

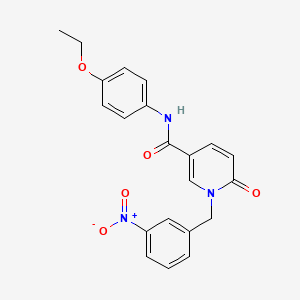

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide” is a compound that has been studied in the context of inhibiting heat shock protein 70 (Hsp70), an emerging cancer target . Inhibition of Hsp70 may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .

Synthesis Analysis

The synthesis of a similar compound, “N-(2-((4,6-Dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide (27c)”, was described in a study . The process involved the addition of acryloyl chloride to a solution of a precursor compound and triethylamine (Et3N) in dichloromethane (CH2Cl2). The resulting mixture was stirred at room temperature for 24 hours .

Molecular Structure Analysis

The compound belongs to a class of Hsp70 inhibitors that bind to a novel allosteric pocket located in the N-terminal domain of the protein . These inhibitors take advantage of an active cysteine embedded in the allosteric pocket to act as covalent protein modifiers upon binding .

Chemical Reactions Analysis

The compound is part of a class of irreversible binders to an allosteric site on Hsp70 . The study identifies derivatives that selectively bind to Hsp70 in cancer cells .

科学的研究の応用

Synthesis and Chemical Modifications

The synthesis and chemical modification of related compounds have been studied to enhance their biological activities. For example, ferrocenoylbenzamides derivatives, involving morpholine, have been synthesized, indicating interest in modifying chemical structures to explore biological activity and potential applications in medicinal chemistry (Simenel et al., 2008).

Protein Kinase Inhibition

Research into compounds like CTx-0152960 and its analogues demonstrates the application of morpholine derivatives in developing broad-spectrum protein kinase inhibitors. These inhibitors are prepared using hybrid flow and microwave approaches, indicating their potential in therapeutic applications, especially in cancer treatment (Russell et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of morpholine and pyrimidine have been investigated for their antimicrobial and antifungal properties. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, illustrating the potential of these compounds in treating infectious diseases (Ghorab et al., 2017).

Antitumor Activities

The development of novel crystalline forms of compounds and their evaluation for antitumor activities is another area of research. These studies aim to discover new therapeutic options for various cancers, showcasing the importance of chemical synthesis in medical research (Norman, 2008).

作用機序

特性

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLWSXUFZHQBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)

![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)

![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)

![N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)